molecular formula C22H24N4O6S2 B2523484 N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 887208-92-6

N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2523484
CAS No.: 887208-92-6
M. Wt: 504.58
InChI Key: WCYBUIZEJDNZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with dual 3,4-dimethoxyphenyl acetamide groups and a thioether bridge (Figure 1). This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiadiazole derivatives, such as antimicrobial or enzyme-inhibiting agents .

Properties

IUPAC Name

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-29-15-7-5-13(9-17(15)31-3)10-19(27)24-21-25-26-22(34-21)33-12-20(28)23-14-6-8-16(30-2)18(11-14)32-4/h5-9,11H,10,12H2,1-4H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYBUIZEJDNZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that incorporates both a thiadiazole moiety and a dimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24N4O4SC_{20}H_{24}N_4O_4S and a molecular weight of approximately 420.49 g/mol. The presence of both the thiadiazole and dimethoxyphenyl groups suggests a diverse range of biological interactions.

Biological Activity Overview

  • Antimicrobial Properties :
    • Thiadiazole Derivatives : Compounds containing the thiadiazole ring have shown significant antimicrobial activity against various bacteria and fungi. For instance, studies indicate that derivatives of 1,3,4-thiadiazole exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • Mechanism : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
  • Anticancer Activity :
    • Cytotoxic Effects : Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .
    • Case Studies : In vitro studies showed that certain thiadiazole derivatives had IC50 values in the low micromolar range against breast cancer cell lines .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production

Table 2: Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli25 μg/mL
Candida albicans50 μg/mL

Case Studies

  • Antibacterial Activity :
    A study conducted by Dogan et al. evaluated various substitutions on the thiadiazole ring and found that specific derivatives showed enhanced antibacterial properties with MIC values lower than standard antibiotics like streptomycin.
  • Anticancer Potential :
    In a recent investigation into the cytotoxic effects of thiadiazole derivatives on breast cancer cells, it was observed that compounds similar to this compound exhibited significant inhibition of cell growth with an IC50 value of 15 μM.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • SKNMC (Neuroblastoma)
    • HT-29 (Colon cancer)
    • PC3 (Prostate cancer)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against these cancer cell lines, with mechanisms potentially involving the inhibition of DNA synthesis and interference with cell division processes .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. This compound has shown promising results in inhibiting bacterial growth:

  • Tested Microorganisms :
    • Gram-positive bacteria
    • Fungi such as Candida albicans

The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their anticancer properties. Among these derivatives, this compound was included in the screening process. The results indicated that modifications in the thiadiazole ring significantly influenced cytotoxicity against the tested cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, a series of synthesized thiadiazolopyrimidines were tested against various pathogens. The results indicated that certain modifications within the thiadiazole framework enhanced their efficacy against both bacterial and fungal strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituents on Thiadiazole Melting Point (°C) Molecular Formula LogP Reference
Target Compound Dual 3,4-dimethoxyphenyl acetamide Not reported C21H22N4O6S2 ~2.8†
N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 4-ethoxy-3,5-dimethoxyphenyl Not reported C14H17N3O4S Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzylthio + phenoxy 132–134 C23H24ClN3O3S2 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio + phenoxy 133–135 C22H25N3O2S2 Not reported
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Ethyl + sulfamoylphenyl Not reported C12H14N4O3S2 3.09

†Estimated using fragment-based methods.

Key Observations :

  • The target compound’s dual 3,4-dimethoxyphenyl groups likely enhance water solubility compared to analogues with hydrophobic substituents (e.g., benzylthio in 5h) .
  • Chlorine-containing derivatives (e.g., 5e) exhibit higher melting points, suggesting stronger intermolecular forces due to halogen polarity .
  • Ethyl and sulfamoyl substituents (e.g., ) increase lipophilicity (LogP = 3.09), which may improve membrane permeability but reduce aqueous solubility.

Key Insights :

  • The target compound’s methoxy groups may confer antifungal or anti-inflammatory activity, as seen in analogues like N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide .
  • Chlorinated derivatives (e.g., 5e) show stronger antibacterial effects due to electrophilic interactions with microbial proteins .

Q & A

Q. What are the key steps and critical parameters for synthesizing N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2 : Introduction of the thioacetamide group via nucleophilic substitution, using reagents like chloroacetyl chloride.
  • Step 3 : Acylation of the thiadiazole nitrogen with 3,4-dimethoxyphenylacetamide.

Q. Critical parameters :

  • Temperature : Controlled heating (70–90°C) for cyclization to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Reaction time : Extended reaction times (6–12 hours) for acylation steps to ensure completion .

Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS (exact mass: ~C₂₃H₂₄N₄O₆S₂) .

Q. How can researchers assess the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30) to quantify purity (>95%) and detect impurities .
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization .
  • Elemental analysis : Validate empirical formula (e.g., %C, %H within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Screen against COX-2 or HDACs using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structural contradictions in NMR spectra (e.g., unexpected splitting) be resolved?

  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectra at 25°C vs. 50°C .
  • 2D-COSY/HMBC : Assign coupling patterns and confirm connectivity of dimethoxyphenyl and thiadiazole groups .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies optimize bioactivity through rational structural modifications?

  • Substituent effects : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • Heterocycle variation : Substitute thiadiazole with oxadiazole to modulate pharmacokinetics (e.g., logP) .
  • SAR studies : Synthesize analogs with truncated acetamide chains to identify critical pharmacophores .

Q. How can researchers elucidate the mechanism of action against specific biological targets?

  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize residues (e.g., Arg120, Tyr355) .
  • Pull-down assays : Use biotinylated derivatives to isolate interacting proteins from cell lysates .
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) under varied substrate concentrations to determine competitive/non-competitive modes .

Q. What experimental approaches address low synthetic yields in thiadiazole formation?

  • Catalyst screening : Test p-TsOH vs. POCl₃ for cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
  • Workup optimization : Precipitate intermediates at 0°C to minimize solubility losses .

Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?

  • Metabolite profiling : Use LC-MS to identify hepatic metabolites (e.g., demethylated derivatives) that alter activity .
  • PK/PD modeling : Correlate plasma concentration-time curves (AUC, Cₘₐₓ) with efficacy in rodent models .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.